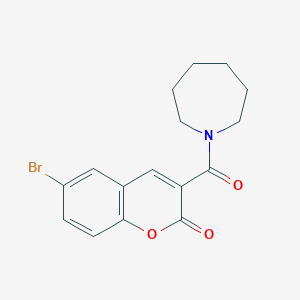

3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one

CAS No.: 313648-95-2

Cat. No.: VC4542090

Molecular Formula: C16H16BrNO3

Molecular Weight: 350.212

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313648-95-2 |

|---|---|

| Molecular Formula | C16H16BrNO3 |

| Molecular Weight | 350.212 |

| IUPAC Name | 3-(azepane-1-carbonyl)-6-bromochromen-2-one |

| Standard InChI | InChI=1S/C16H16BrNO3/c17-12-5-6-14-11(9-12)10-13(16(20)21-14)15(19)18-7-3-1-2-4-8-18/h5-6,9-10H,1-4,7-8H2 |

| Standard InChI Key | CNQCOLCNEYMERE-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one, reflects its core structure:

-

Chromen-2-one backbone: A bicyclic system comprising a benzene ring fused to a pyrone moiety.

-

Substituents:

Molecular Formula: C₁₇H₁₈BrNO₃

Molecular Weight: 388.24 g/mol .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous methodologies suggest feasible routes:

-

Intermediate Preparation:

-

Azepane Conjugation:

Example Reaction:

Key Challenges

-

Steric Hindrance: The bulky azepane group may impede reaction efficiency, necessitating optimized conditions .

-

Regioselectivity: Competing reactions at positions 3 and 8 require careful control .

Physicochemical Properties

Spectral Data

-

IR Spectroscopy: Expected peaks include:

-

¹H NMR (CDCl₃):

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) .

-

Stability: Sensitive to light and moisture; requires storage at 2–8°C .

Biological and Industrial Applications

Medicinal Chemistry

-

Anticancer Potential: Brominated coumarins exhibit cytotoxicity against colorectal (HCT-116) and breast (MCF-7) cancer cell lines .

-

Enzyme Inhibition: The azepane moiety may target proteases or kinases, analogous to related chromenone derivatives .

Materials Science

-

Fluorescent Probes: Coumarins with electron-withdrawing groups (e.g., Br) are used in optoelectronic devices .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume